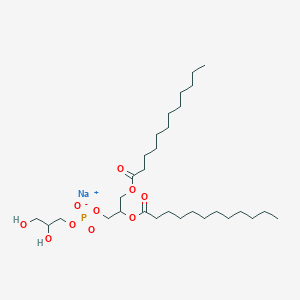

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is a phosphoglycerol that contains lauric acid at the sn-1 and sn-2 positions . It is a ubiquitous phospholipid that has specialized structural and functional properties in membranes . Although rare in mammalian membranes, it is highly prevalent in thylakoid membranes of cyanobacteria and higher plants, and it plays a role in photosynthesis .

Molecular Structure Analysis

The molecular structure of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol consists of a glycerol backbone with two lauric acid chains attached at the sn-1 and sn-2 positions, and a phosphorylglycerol group at the sn-3 position . The empirical formula is C30H58O10PNa, and the molecular weight is 632.74 .Physical And Chemical Properties Analysis

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is a powder with a carboxyl functional group . It is a type of phosphoglyceride and is stored at -20°C .Scientific Research Applications

Role in Photosynthesis

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is highly prevalent in thylakoid membranes of cyanobacteria and higher plants, where it plays a crucial role in photosynthesis .

Bioactive Sphingolipid Signaling

This compound may also have a role in bioactive sphingolipid signaling . Sphingolipids are known to be involved in various cellular processes, including cell growth, differentiation, and apoptosis.

In Silico Studies of Model Membranes

Phosphatidylglycerols, such as 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol, are used in in silico studies of model membranes . These studies help researchers understand the behavior and properties of biological membranes.

Lipid-based Particle Drug Delivery

Studies using dispersions of dilauroylphosphatidylethanolamine (DLPE) and dilauroylphosphatidylglycerol (DLPG) have shown to exhibit a metastable state which allows for the manipulation of delayed nucleation . This provides new avenues in the design of novel modalities for the drug delivery of therapeutic payloads.

Generation of Micelles and Liposomes

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is a phospholipid that can be used in the generation of micelles, liposomes, and other types of artificial membranes . These structures are often used in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.

Use in Lipid Bilayer Studies

This compound is also used in lipid bilayer studies . Understanding the properties of lipid bilayers is essential for the study of cell membranes and the development of lipid-based drug delivery systems.

Safety Evaluation for Pulmonary Administration

The safety of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol for pulmonary administration has been evaluated . It is considered to be generally recognized as safe (GRAS), comprising materials that are endogenous to the lungs and locally present in large quantities .

Use in Pharmaceutical Excipients

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol may be used to form liposomes which are known to promote an increase in drug retention time and reduce the toxicity of drugs after administration . This makes it a valuable component in the formulation of pharmaceutical products.

Future Directions

Phosphatidylglycerols like 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol may have a role in bioactive sphingolipid signaling . They are also used in lipid-based particle drug delivery studies . These studies have shown that dispersions of certain phospholipids exhibit a metastable state which allows for the manipulation of delayed nucleation, providing new avenues in the design of novel modalities for the drug delivery of therapeutic payloads .

Mechanism of Action

Target of Action

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol primarily targets the membranes of cells . It is a type of phospholipid that has specialized structural and functional properties in membranes .

Mode of Action

This compound interacts with its targets by integrating into the lipid bilayer of the cell membranes . It can influence the physical properties of the membranes, such as fluidity and phase transition properties .

Biochemical Pathways

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is involved in the photosynthesis pathway . Although it is rare in mammalian membranes, it is highly prevalent in thylakoid membranes of cyanobacteria and higher plants, where it plays a role in photosynthesis .

Pharmacokinetics

It is known that phospholipids like this compound can be used in lipid-based particle drug delivery studies . These studies have shown that dispersions of similar phospholipids can exhibit a metastable state, which allows for the manipulation of delayed nucleation . This could potentially impact the bioavailability of therapeutic payloads .

Result of Action

The molecular and cellular effects of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol’s action are primarily related to its role in photosynthesis . By integrating into the thylakoid membranes, it can influence the efficiency of photosynthesis in cyanobacteria and higher plants .

Action Environment

The action, efficacy, and stability of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can be influenced by environmental factors such as temperature and pH. For instance, it is stored at a temperature of -20°C , suggesting that it may be sensitive to heat

properties

IUPAC Name |

sodium;2,3-di(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRSYGHBBDDURM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58NaO10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)